Cas no 923-27-3 (D-Lysine)

D-lysine is a useful raw material, used as an analogue of luteinizing hormone releasing hormone and as an active molecular carrier in the form of poly lysine Conclusion: D-lysine can reduce the renal uptake of radioactivity during scintigraphy and PRRT with low toxicity D-lysine does not interfere with the metabolic balance of natural amino acids
D-Lysine structure
D-Lysine structure
D-Lysine
923-27-3
C6H14N2O2
146.187561511993
MFCD00008234
40235
57449

D-Lysine Properties

Names and Identifiers

    • (R)-2,6-Diaminohexanoic acid
    • D-Lysine free base
    • D-Lysine
    • D-2,6-DIAMINOHEXANOIC ACID
    • Benzonitrile,2,6-diamino
    • (R)-2,6-Diaminocaproic acid
    • Lysine, D- (8CI)
    • D
    • (2R)-2,6-Diaminohexanoic acid
    • (R)-Lysine
    • CHEMBL319497
    • AM81900
    • Aminutrin, 6-amino-
    • GTPL4681
    • D-Lysin
    • L-Lysine (9CI)
    • MFCD00008234
    • NS00079897
    • CHEBI:16855
    • Lysine, L- (8CI)
    • CS-0016215
    • EN300-86447
    • D-Lys
    • DLY
    • Lysine, D-
    • UNII-3HQ6U6424Q
    • EINECS 213-091-9
    • SCHEMBL7343
    • BDBM217368
    • HY-Y1091
    • (R)-2,6-Diaminohexanoic acid;D-Lysine free base;D-LYSIN;D-LysineBase;(2R)-2,6-diaminohexanoic acid
    • AKOS005137994
    • F11082
    • DTXSID4074986
    • 923-27-3
    • L-8990
    • 3HQ6U6424Q
    • C00739
    • FS-4277
    • DB03252
    • F6B0F086-E751-4E60-B17F-97BB2457C4E4
    • D-Lysine, >=98% (HPLC)
    • (R,S)-2,6-Diamino-hexanoic acid
    • Q27077084
    • Lysine #
    • (-)-R-LYSINE
    • NCGC00163336-01
    • D-2,6-Diaminohexanoate
    • 26853-89-4
    • D-Lysine, free base
    • NCGC00163336-02
    • DTXCID8048789
    • (R)-2,6-Diaminohexanoate
    • +Expand
    • MFCD00008234
    • KDXKERNSBIXSRK-RXMQYKEDSA-N
    • 1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1
    • [C@H](N)(C(=O)O)CCCCN

Computed Properties

  • 146.10600
  • 3
  • 4
  • 5
  • 146.105527694g/mol
  • 10
  • 106
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 89.3Ų

Experimental Properties

  • 0.92790
  • 89.34000
  • 1.503
  • 311.5ºC at 760 mmHg
  • 218 °C (dec.) (lit.)
  • 142.2 ºC
  • H2O: soluble
  • Needle or sheet crystals
  • Soluble in water, acid, slightly soluble in ethanol, ether, chloroform
  • 1.125

D-Lysine Security Information

  • 1
  • NONH for all modes of transport
  • −20°C

D-Lysine Customs Data

  • 2922499990
  • China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

D-Lysine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003QBH-250mg
(R)-2,6-Diaminohexanoic acid
923-27-3 98%
250mg
$8.00
A2B Chem LLC
AB73277-250mg
D-Lysine
923-27-3 98%
250mg
$7.00
Aaron
AR003QJT-250mg
(R)-2,6-Diaminohexanoic acid
923-27-3 98%
250mg
$11.00 2024-07-18
abcr
AB460099-1 g
D-Lysine, 95%; .
923-27-3 95%
1g
€96.80 2023-04-22
Chemenu
CM303042-5g
(R)-2,6-Diaminohexanoic acid
923-27-3 98%
5g
$213
Enamine
EN300-86447-0.05g
(2R)-2,6-diaminohexanoic acid
923-27-3 95%
0.05g
$22.0 2024-05-21
Fluorochem
223113-1g
R)-2,6-Diaminohexanoic acid
923-27-3 95%
1g
£25.00 2022-02-28
Key Organics Ltd
FS-4277-25G
(R)-2,6-Diaminohexanoic acid
923-27-3 >95%
25g
£968.00 2023-09-07
TRC
L468930-2.5g
D-Lysine
923-27-3
2.5g
$ 227.00 2023-09-07
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
YL2050-1g
D-Lysine
923-27-3 ≥99%
1g
¥590元 2023-09-15

D-Lysine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: (αS)-α-Methylbenzenemethanesulfonic acid ,  α-Methyl-4-nitrobenzenemethanesulfonic acid Solvents: Methanol ,  Water ;  5 h, reflux; reflux → 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  pH 9.74; 1 h
Reference
Process for preparation of optically active amino acids
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Ammonium hydroxide Solvents: Methanol ,  Water ;  rt
Reference
Chemical dynamic kinetic resolution and S/R interconversion of unprotected α-amino acids
Takeda, Ryosuke; Kawamura, Akie; Kawashima, Aki; Sato, Tatsunori; Moriwaki, Hiroki; et al, Angewandte Chemie, 2014, 53(45), 12214-12217

Synthetic Circuit 3

Reaction Conditions
1.1 105 h, 135 °C
Reference
Greener approach to leather tanning process: D-Lysine aldehyde as novel tanning agent for chrome-free tanning
Krishnamoorthy, Ganesan; Sadulla, Sayeed; Sehgal, Praveen Kumar; Mandal, Asit Baran, Journal of Cleaner Production, 2013, 42, 277-286

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Water
Reference
Preparation of dl-lysine linear dimer for quality control of aspirin-dl-lysine
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, rt
Reference
Selective synthesis applying amino acids with basic side chains as peptide precursors
Kuhler, Jeanne L.; Brooks, Robey T.; Helms, Whitney K.; Hodge, Monica; Holly, Krystal D.; et al, African Journal of Pure and Applied Chemistry, 2009, 3(6), 108-115

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Copper, [tris(3,5-dimethyl-1H-pyrazolato-κN1)hydroborato(1-)-κN2,κN2′,κN2′′]- ,  (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl… Solvents: tert-Butyl methyl ether ;  10 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
Reference
Enantioselective synthesis of amino acids from ammonia
Li, Mao-Lin ; Pan, Jia-Bin; Zhou, Qi-Lin, Nature Catalysis, 2022, 5(6), 571-577

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Water ;  72 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
1.3 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
Reference
Preparation of D-amino acid via enzymic resolution of DL-amino acid
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Phenylacetyl chloride ,  Sodium hydroxide Solvents: Water ;  pH 8 - 10, 10 °C; 2 h, 10 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
1.3 Reagents: Sodium hydroxide ,  Penicillin amidase Solvents: Water ;  12 h, 30 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2; 5 h, 120 °C
1.5 Reagents: Ammonia Solvents: Water ;  overnight, pH 5.74, 4 °C
Reference
Method for preparing D-amino acid with immobilized penicillin acylase as catalyst
, China, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
D-α-Amino acids
, Federal Republic of Germany, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 3-Hydroxy-2-methyl-5-[(octyloxy)methyl]-4-pyridinecarboxaldehyde Solvents: Water ;  18 h, 20 - 25 °C
Reference
Preparation of racemic α-amino acid standards for accurate mass spectrometric analysis via racemization catalyzed by a hydrophobic pyridoxal derivative
Harada, Masashi ; Shimbo, Kazutaka; Karakawa, Sachise, Talanta, 2021, 234,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium chloride Catalysts: Lysine racemase Solvents: Water ;  pH 7.0, 37 °C
Reference
Gel type biocatalyst, preparation method, and application in D-lysine production
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Zinc nitrate (complexes with acrylic acid-styrene-Me methacrylate copolymer) ,  Acrylic acid-methyl methacrylate-styrene copolymer (complexes with zinc nitrate) Solvents: Water ;  12 h, rt
Reference
Chiral organic metal skeleton hollow nanosphere and preparation method thereof
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Lysine racemase ;  rt
Reference
Functional expression of L-lysine α-oxidase from Scomber japonicus in Escherichia coli for one-pot synthesis of L-pipecolic acid from DL-lysine
Tani, Yasushi; Miyake, Ryoma; Yukami, Ryoichi; Dekishima, Yasumasa; China, Hideyasu; et al, Applied Microbiology and Biotechnology, 2015, 99(12), 5045-5054

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Calcium hydroxide Solvents: Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5.5 - 6
Reference
Process for preparation of D-lysine hydrochloride
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 0.5 - 1.5
Reference
Process for preparation of D-lysine hydrochloride
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 18 - 20 h, 42 °C
1.2 Reagents: Trifluoroacetic acid Solvents: Acetonitrile ;  42 °C
Reference
Enantioselective enzymatic cleavage of N-benzyloxycarbonyl groups
Patel, Ramesh N.; Nanduri, Venkata; Brzozowski, David; McNamee, Clyde; Banerjee, Amit, Advanced Synthesis & Catalysis, 2003, 345, 830-834

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Acetonitrile ;  18 - 20 h, 42 °C
Reference
Enzymic deprotection of amines and hydroxides
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: NADH ,  D-Alanine ,  D-Lactic acid Catalysts: D-Amino acid aminotransferase Solvents: Water ;  pH 8.3, 37 °C
Reference
Preparation of enantiomerically pure D-amino acids by fermentative with transgenic cells
, United States, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
General evaluation and application to trace analysis of a chiral column for ligand-exchange chromatography
Kiniwa, Hideaki; Baba, Yuka; Ishida, Tomoko; Katoh, Hiromasa, Journal of Chromatography, 1989, 461, 397-405

Synthetic Circuit 20

Reaction Conditions
Reference
Enzymic production of D-amino acids from 5-substituted hydantoins. Part II. Optimal conditions for the enzymic production of D-amino acids from the corresponding 5-substituted hydantoins
Yokozeki, Kenzo; Nakamori, Shigeru; Yamanaka, Shigeru; Eguchi, Chikahiko; Mitsugi, Koji; et al, Agricultural and Biological Chemistry, 1987, 51(3), 715-19

D-Lysine Raw materials

D-Lysine Preparation Products

D-Lysine Suppliers

CHENG DOU BAI SHI XING KE JI SHI YE Co., Ltd.
Audited Supplier Audited Supplier
(CAS:923-27-3)
WU YAO
15008457246
yuki@cd-bsx.com
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
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(CAS:923-27-3)
WANG JING LI
18054301623
steven827708@hotmail.com
Shanghai Acmec Biochemical Co.,Ltd
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(CAS:923-27-3)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:923-27-3)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:923-27-3)
A LA DING
anhua.mao@aladdin-e.com

D-Lysine Related Literature

Recommended suppliers
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